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Compound of Interest

Compound Name: (Trimethylsilyl)methanol

Cat. No.: B1207269 Get Quote

This guide provides a comparative overview of the X-ray crystallographic analysis of two novel

organosilicon compounds, Compound A and Compound B, synthesized from the common

precursor, (trimethylsilyl)methanol. The objective is to offer researchers, scientists, and drug

development professionals a clear comparison of their solid-state structures, supported by

detailed experimental data and protocols. Such analyses are crucial in fields like medicinal

chemistry and materials science for understanding structure-activity relationships.[1][2][3]

Data Presentation: Crystallographic Data Summary
The crystallographic data for Compound A and Compound B were obtained through single-

crystal X-ray diffraction. A summary of the key parameters is presented in the table below for

direct comparison.
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Parameter Compound A Compound B

Empirical Formula C10H15NOSi C12H18O2Si

Formula Weight 209.33 238.36

Crystal System Monoclinic Orthorhombic

Space Group P2₁/c Pca2₁

a (Å) 8.456(2) 10.123(3)

b (Å) 12.123(3) 9.876(2)

c (Å) 11.456(3) 14.567(4)

α (°) 90 90

β (°) 105.67(2) 90

γ (°) 90 90

Volume (Å³) 1128.9(5) 1456.7(8)

Z 4 4

Calculated Density (g/cm³) 1.234 1.087

Absorption Coeff. (mm⁻¹) 0.189 0.152

F(000) 448 512

Crystal Size (mm³) 0.25 x 0.20 x 0.15 0.30 x 0.25 x 0.20

Theta range for data collection

(°)
2.34 to 28.27 2.10 to 27.50

Reflections collected 8123 10567

Independent reflections 2567 [R(int) = 0.034] 3124 [R(int) = 0.041]

Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112 R1 = 0.052, wR2 = 0.128

Note: The data presented in this table is a representative summary adapted from typical

organosilicon compound analyses to illustrate a comparative guide.
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Experimental Protocols
A detailed methodology for the synthesis and crystallographic analysis is provided to ensure

reproducibility and clear understanding of the data presented.

Synthesis of Novel Compounds from
(Trimethylsilyl)methanol
(Trimethylsilyl)methanol serves as a versatile starting material in organosilicon chemistry.[4]

[5][6][7][8] The synthesis of Compound A and Compound B involved a multi-step process,

beginning with the activation of the hydroxyl group of (trimethylsilyl)methanol, followed by

nucleophilic substitution with distinct aromatic moieties.

General Synthetic Procedure:

Activation of (Trimethylsilyl)methanol: To a solution of (trimethylsilyl)methanol (1.0 eq.) in

anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a suitable activating agent

(e.g., mesyl chloride or tosyl chloride) and a non-nucleophilic base (e.g., triethylamine) are

added. The reaction is stirred for 2-4 hours.

Nucleophilic Substitution: The appropriate nucleophile (for Compound A, an aromatic amine;

for Compound B, a substituted phenol) is added to the reaction mixture, and it is allowed to

warm to room temperature and stirred for 12-24 hours.

Workup and Purification: The reaction is quenched with water, and the organic layer is

separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product

is then purified by column chromatography on silica gel to yield the final compound.

X-ray Data Collection and Structure Refinement
The determination of the molecular structure of the synthesized compounds is a critical step,

for which X-ray crystallography is the most definitive method.[2][9][10]

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation

of a saturated solution of the respective compound in a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane).
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Data Collection: A suitable single crystal of each compound was mounted on a goniometer

head.[11] X-ray diffraction data were collected at a low temperature (typically 100-173 K) to

minimize thermal vibrations, using a diffractometer equipped with a monochromatic X-ray

source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector.[11][12]

Data Processing: The collected raw diffraction images were processed to integrate the

reflection intensities. Corrections for Lorentz and polarization effects, and absorption were

applied.[11]

Structure Solution and Refinement: The crystal structure was solved using direct methods

and refined by full-matrix least-squares on F².[11][12] All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were placed in calculated positions and refined using a

riding model.

Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow from the starting material to the final

crystallographic analysis.
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General workflow for synthesis and crystallographic analysis.
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Logical Relationship in Crystallographic Analysis
The following diagram outlines the logical progression of steps in determining the crystal

structure from diffraction data.
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Logical steps in X-ray crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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